molecular formula C20H22ClN3O3 B516648 A939572 CAS No. 1032229-33-6

A939572

カタログ番号: B516648
CAS番号: 1032229-33-6
分子量: 387.9 g/mol
InChIキー: DPYTYQFYDLYWHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A939572は、ステアロイルCoAデサチュラーゼ1(SCD1)の強力な経口バイオアベイラブル阻害剤です。この酵素は、飽和脂肪酸から一価不飽和脂肪酸の生合成に重要な役割を果たします。 This compoundは、脂質代謝に大きな影響を与えることが示されており、癌や代謝性疾患などのさまざまな疾患における潜在的な治療用途が研究されています .

科学的研究の応用

A939572 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the inhibition of stearoyl-coenzyme A desaturase 1 and its effects on lipid metabolism.

    Biology: Investigated for its role in regulating cell proliferation and apoptosis, particularly in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, such as nonalcoholic fatty liver disease, and certain types of cancer.

    Industry: Utilized in the development of new drugs targeting lipid metabolism and related pathways

作用機序

A939572は、ステアロイルCoAデサチュラーゼ1の酵素活性を特異的に阻害することによって効果を発揮します。この阻害は、飽和脂肪酸から一価不飽和脂肪酸への変換を阻害し、脂質代謝の変化につながります。この化合物は、一価不飽和脂肪酸と飽和脂肪酸の比率の尺度である、生体内のデサチュレーション指数を低下させることが示されています。 このメカニズムは、代謝性疾患や癌における潜在的な治療効果にとって重要です .

類似の化合物:

    E6446: ステアロイルCoAデサチュラーゼ1のもう1つの強力な阻害剤であり、作用機序は類似していますが、化学構造は異なります。

    CAY10566: 異なる薬物動態特性を持つステアロイルCoAデサチュラーゼ1阻害剤。

    MF-438: ステアロイルCoAデサチュラーゼ1に対する高い効力と選択性で知られています。

This compoundのユニークさ: this compoundは、その高い効力と経口バイオアベイラビリティが特徴です。この化合物は、前臨床モデルで広く研究されており、脂質代謝と腫瘍増殖に大きな影響を与えることが示されています。 ステアロイルCoAデサチュラーゼ1の特異的な阻害により、研究や潜在的な治療用途のための貴重なツールとなります .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

生化学分析

Biochemical Properties

A939572 functions as an inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in the biosynthesis of monounsaturated fatty acids. The compound exhibits an IC50 value of 37 nM, indicating its high potency . This compound interacts with SCD1 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to alterations in lipid metabolism. Additionally, this compound has been shown to interact with other biomolecules involved in lipid metabolism, further influencing biochemical reactions within the cell .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to enhance the antitumor T cell response by regulating β-catenin signaling and inducing endoplasmic reticulum (ER) stress in T cells . This dual action not only inhibits cancer cell proliferation but also boosts the immune response against tumors. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of SCD1 and other related enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of SCD1, leading to the inhibition of the enzyme’s activity. This inhibition prevents the desaturation of saturated fatty acids, resulting in a decrease in the levels of monounsaturated fatty acids. The reduction in monounsaturated fatty acids affects various cellular processes, including membrane fluidity, signal transduction, and gene expression . Additionally, this compound has been shown to induce ER stress and modulate β-catenin signaling, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, this compound has been shown to maintain its inhibitory activity against SCD1, leading to sustained alterations in lipid metabolism and cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving ob/ob mice, this compound was administered at a dosage of 10 mg/kg, resulting in a dose-dependent reduction in the desaturation index (18:0/18:1n9) and triglyceride desaturation index . Higher doses of this compound have been associated with increased efficacy in inhibiting SCD1 activity, but potential toxic or adverse effects at high doses need to be carefully evaluated to determine the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting SCD1, the compound disrupts the biosynthesis of monounsaturated fatty acids, leading to changes in metabolic flux and metabolite levels . The inhibition of SCD1 affects the balance between saturated and unsaturated fatty acids, impacting various metabolic processes within the cell. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its uptake and accumulation in lipid-rich tissues, such as the liver and adipose tissue . This compound’s distribution within cells is influenced by its interactions with cellular membranes and transport proteins, affecting its localization and activity within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum (ER), where SCD1 is located . The compound’s targeting to the ER is facilitated by its interactions with SCD1 and other ER-associated proteins. This localization is crucial for its inhibitory activity against SCD1 and its subsequent effects on lipid metabolism and cellular processes . Additionally, post-translational modifications and targeting signals may influence this compound’s distribution within specific subcellular compartments .

準備方法

合成経路と反応条件: A939572は、複数段階の化学プロセスによって合成されます。合成には通常、ピペリジン-アリールウレア構造の形成が含まれます。主なステップには以下が含まれます。

  • ピペリジン環の形成。
  • アリール基の導入。
  • ピペリジンとアリール基をカップリングさせて最終的なウレア構造を形成する。

工業的製造方法: this compoundの具体的な工業的製造方法は広く文書化されていませんが、合成は一般的に標準的な有機合成プロトコルに従います。 このプロセスには、最終生成物の高収率と純度を確保するために、さまざまな試薬と触媒を使用することが含まれます .

化学反応の分析

反応の種類: A939572は、ピペリジンやアリールウレア部分など、反応性官能基が存在するため、主に置換反応を起こします。特定の条件下では、酸化反応や還元反応にも参加できます。

一般的な試薬と条件:

    置換反応: 通常、this compoundの官能基と反応する求核剤または求電子剤が含まれます。

    酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。

    還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がしばしば含まれます。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、官能基が修飾されたthis compoundのさまざまな誘導体を生成する場合があります .

4. 科学研究への応用

This compoundは、幅広い科学研究に応用されています。

    化学: ステアロイルCoAデサチュラーゼ1の阻害とその脂質代謝への影響を研究するためのツールとして使用されます。

    生物学: 特に癌細胞における細胞増殖とアポトーシスの調節における役割について調査されています。

    医学: 非アルコール性脂肪性肝疾患などの代謝性疾患や特定の種類の癌の治療における潜在的な治療薬として検討されています。

    産業: 脂質代謝および関連経路を標的とする新薬の開発に使用されます

類似化合物との比較

    E6446: Another potent inhibitor of stearoyl-coenzyme A desaturase 1, with a similar mechanism of action but different chemical structure.

    CAY10566: A stearoyl-coenzyme A desaturase 1 inhibitor with distinct pharmacokinetic properties.

    MF-438: Known for its high potency and selectivity towards stearoyl-coenzyme A desaturase 1.

Uniqueness of A939572: this compound is unique due to its high potency and oral bioavailability. It has been extensively studied in preclinical models, demonstrating significant effects on lipid metabolism and tumor growth. Its specific inhibition of stearoyl-coenzyme A desaturase 1 makes it a valuable tool for research and potential therapeutic applications .

特性

IUPAC Name

4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYTYQFYDLYWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648006
Record name 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032229-33-6
Record name 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
A939572
Reactant of Route 2
Reactant of Route 2
A939572
Reactant of Route 3
Reactant of Route 3
A939572
Reactant of Route 4
A939572
Reactant of Route 5
Reactant of Route 5
A939572
Reactant of Route 6
Reactant of Route 6
A939572
Customer
Q & A

Q1: What is the mechanism of action of A939572?

A1: this compound is a potent and selective inhibitor of SCD1 [, , , , , ]. SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1n9) and palmitoleic acid (16:1n7), from saturated fatty acids, mainly stearic acid (18:0) and palmitic acid (16:0). By inhibiting SCD1, this compound disrupts the balance of saturated and unsaturated fatty acids within cells, leading to various downstream effects.

Q2: What are the downstream effects of SCD1 inhibition by this compound?

A2: Inhibition of SCD1 by this compound has been shown to induce several cellular responses, including:

  • Induction of the unfolded protein response (UPR): The accumulation of saturated fatty acids due to SCD1 inhibition can disrupt ER homeostasis, leading to ER stress and activation of the UPR [, , ].
  • Suppression of cell proliferation: this compound treatment has been shown to decrease tumor cell proliferation in various cancer cell lines and animal models [, , , , , , ].
  • Induction of apoptosis: Several studies have reported that this compound can induce programmed cell death (apoptosis) in cancer cells [, , ].
  • Alterations in lipid metabolism: this compound treatment significantly impacts lipid metabolism, leading to decreased MUFA synthesis, increased saturated fatty acid accumulation, and alterations in cholesterol trafficking [, , , , ].
  • Sensitization to chemotherapy: Combining this compound with chemotherapeutic agents like cisplatin or erastin has shown synergistic anti-tumor effects in vitro and in vivo [, ].

Q3: How does this compound affect cancer stem cells (CSCs)?

A3: Research suggests that this compound is particularly effective against undifferentiated, tumorigenic CSCs []. These cells exhibit high sensitivity to SCD1 inhibition, which diminishes upon differentiation. This selective vulnerability makes this compound a promising candidate for targeting CSCs, a crucial subpopulation driving tumor growth, metastasis, and resistance to therapy.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. You can find this information in the compound's datasheet or chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not include spectroscopic data for this compound. Detailed spectroscopic characterization may be found in the primary research articles or patents related to the compound.

Q6: In which cancer types has this compound shown efficacy?

A6: Studies have demonstrated the anticancer potential of this compound in various cancer models, including:

  • **Clear cell renal cell carcinoma (ccRCC) ** [, ]
  • Pancreatic ductal adenocarcinoma (PDAC) [, , , ]
  • Non-small cell lung cancer (NSCLC) [, ]
  • Prostate cancer []
  • Glioma []
  • Bladder cancer []

Q7: What types of in vitro and in vivo models were used to evaluate this compound?

A7: Researchers have employed a range of in vitro and in vivo models to investigate the efficacy of this compound, including:

  • Cell proliferation assays using various cancer cell lines [, , , , , , ]
  • Apoptosis assays [, , ]
  • Gene expression analysis to assess changes in UPR markers and lipogenic genes [, , ]
  • Lipidomic analysis to measure changes in lipid profiles [, , , , ]
  • Mouse xenograft models to evaluate tumor growth inhibition [, , , ]
  • Genetically engineered mouse models (GEMMs) of pancreatic cancer [, ]
  • Patient-derived xenograft (PDX) models []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。